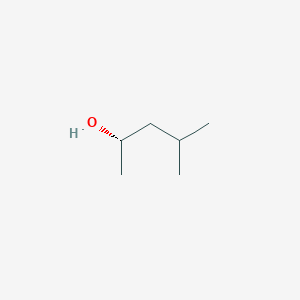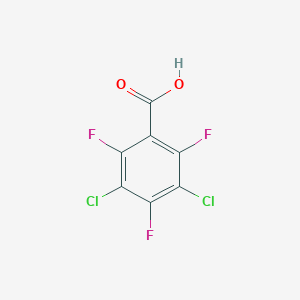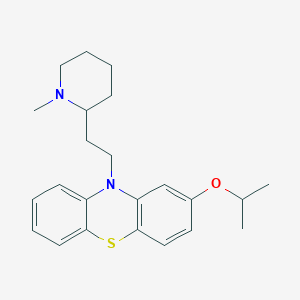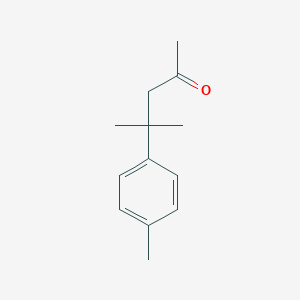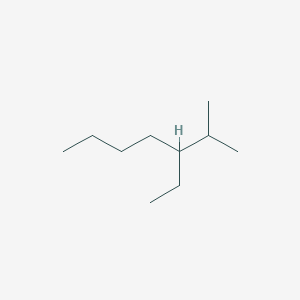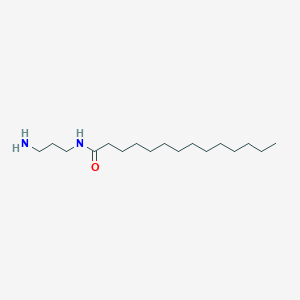
Tetradecanamide, N-(3-aminopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanamide, N-(3-aminopropyl)-, also known as N-(3-aminopropyl)myristamide (NAPM), is a synthetic amide compound that has gained significant attention in recent years due to its potential applications in scientific research. NAPM is a member of the fatty acid amide family and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of NAPM is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in many physiological processes, including pain, inflammation, and mood regulation. NAPM has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
NAPM has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, NAPM has been shown to have antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NAPM is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, NAPM has been shown to have a wide range of biological effects, making it a versatile compound for scientific research. However, one of the limitations of NAPM is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on NAPM. One area of research is in the development of NAPM analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of NAPM and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of NAPM, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of NAPM involves the reaction of myristic acid with ethylenediamine in the presence of a catalyst. The resulting product is purified using a series of chromatography techniques to obtain pure NAPM. The synthesis of NAPM is a relatively straightforward process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
NAPM has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that NAPM can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
13482-06-9 |
|---|---|
Nom du produit |
Tetradecanamide, N-(3-aminopropyl)- |
Formule moléculaire |
C17H36N2O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
N-(3-aminopropyl)tetradecanamide |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18/h2-16,18H2,1H3,(H,19,20) |
Clé InChI |
OTCJNNORZZUDIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCCN |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCN |
Autres numéros CAS |
13482-06-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



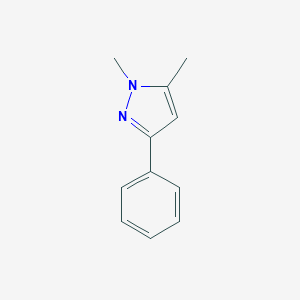
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
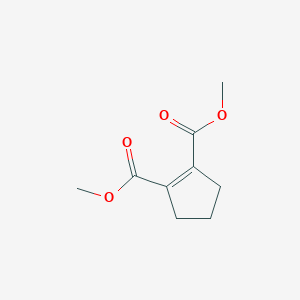
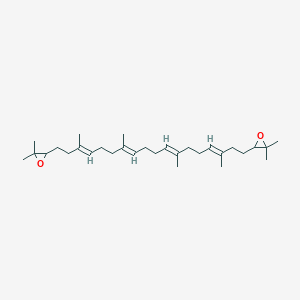
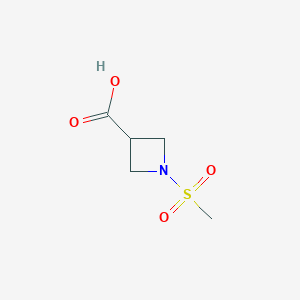

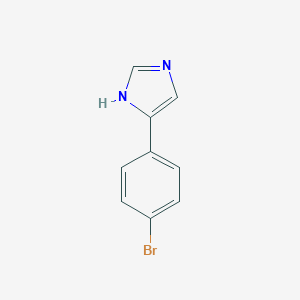
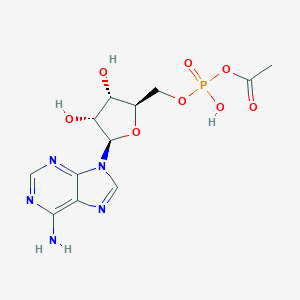
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
